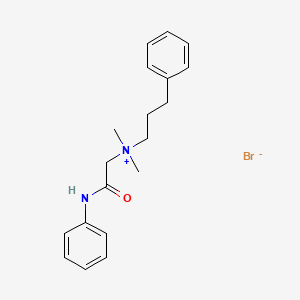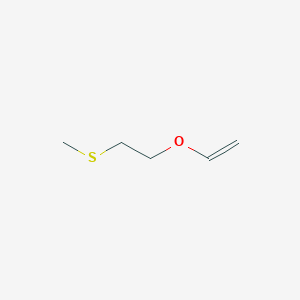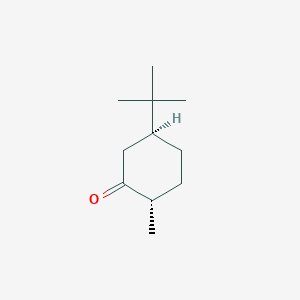![molecular formula C12H14N4O6 B14737289 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate CAS No. 6098-57-3](/img/structure/B14737289.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a methylbutanoate moiety. It is known for its vibrant color and is often used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. For instance, one common method involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction produces amino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the detection and characterization of carbonyl compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments, owing to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. In biological systems, it may interfere with cellular processes by binding to enzymes and receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
Methyl 4-(2,4-dinitrophenylhydrazono)valerate: Another hydrazone derivative with similar chemical properties.
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a dinitrophenyl group with a methylbutanoate moiety allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6098-57-3 |
|---|---|
Molekularformel |
C12H14N4O6 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate |
InChI |
InChI=1S/C12H14N4O6/c1-7(2)11(12(17)22-3)14-13-9-5-4-8(15(18)19)6-10(9)16(20)21/h4-7,13H,1-3H3 |
InChI-Schlüssel |
OOOLPOZLQSDYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
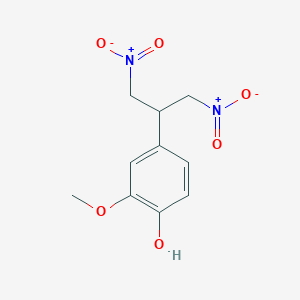
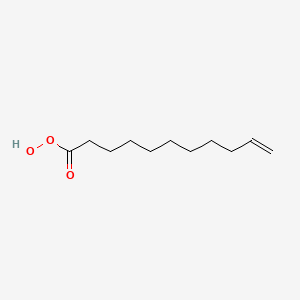

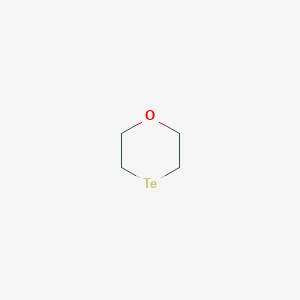
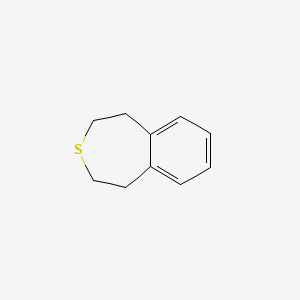
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
